molecular formula C7H10N2O B15315217 6-(2-Aminoethyl)pyridin-3-OL

6-(2-Aminoethyl)pyridin-3-OL

Cat. No.: B15315217
M. Wt: 138.17 g/mol
InChI Key: DSHAJGOGTKYNAG-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)pyridin-3-OL is a chemical compound with the molecular formula C7H10N2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoethyl)pyridin-3-OL can be achieved through several methods. One common approach involves the reaction of 3-hydroxypyridine with 2-bromoethylamine under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 3-hydroxypyridine in a suitable solvent such as ethanol.
  • Add 2-bromoethylamine to the solution.
  • Add a base, such as sodium hydroxide, to the reaction mixture.
  • Heat the mixture to reflux for several hours.
  • After completion, cool the reaction mixture and extract the product using an organic solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoethyl)pyridin-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can react with the amino and hydroxyl groups.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines and alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

6-(2-Aminoethyl)pyridin-3-OL has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(2-Aminoethyl)pyridin-3-OL involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The amino and hydroxyl groups play a crucial role in these interactions, forming hydrogen bonds and other non-covalent interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-Hydroxypyridine
  • 2-Aminoethylpyridine
  • 6-Hydroxypyridin-3-OL

Uniqueness

6-(2-Aminoethyl)pyridin-3-OL is unique due to the presence of both amino and hydroxyl groups on the pyridine ring. This dual functionality allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

6-(2-aminoethyl)pyridin-3-ol

InChI

InChI=1S/C7H10N2O/c8-4-3-6-1-2-7(10)5-9-6/h1-2,5,10H,3-4,8H2

InChI Key

DSHAJGOGTKYNAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1O)CCN

Origin of Product

United States

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